1-(4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone 1-(4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 1705506-28-0
VCID: VC7176933
InChI: InChI=1S/C20H21NO5S2/c1-14(22)15-2-5-17(6-3-15)28(23,24)21-9-8-20(27-11-10-21)16-4-7-18-19(12-16)26-13-25-18/h2-7,12,20H,8-11,13H2,1H3
SMILES: CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC4=C(C=C3)OCO4
Molecular Formula: C20H21NO5S2
Molecular Weight: 419.51

1-(4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone

CAS No.: 1705506-28-0

Cat. No.: VC7176933

Molecular Formula: C20H21NO5S2

Molecular Weight: 419.51

* For research use only. Not for human or veterinary use.

1-(4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone - 1705506-28-0

Specification

CAS No. 1705506-28-0
Molecular Formula C20H21NO5S2
Molecular Weight 419.51
IUPAC Name 1-[4-[[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]sulfonyl]phenyl]ethanone
Standard InChI InChI=1S/C20H21NO5S2/c1-14(22)15-2-5-17(6-3-15)28(23,24)21-9-8-20(27-11-10-21)16-4-7-18-19(12-16)26-13-25-18/h2-7,12,20H,8-11,13H2,1H3
Standard InChI Key LCNDGVWYKDZDLD-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC4=C(C=C3)OCO4

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Benzodioxole-thiazepane core: A 1,3-benzodioxole group (C₇H₅O₂) is fused to a seven-membered 1,4-thiazepane ring (C₅H₉NS) at position 7. The thiazepane contains one sulfur and one nitrogen atom within its heterocyclic framework .

  • Sulfonyl bridge: A sulfonyl group (-SO₂-) links the thiazepane to a para-substituted phenyl ring .

  • Phenyl-ethanone terminus: A phenyl group (C₆H₅) attached to an ethanone (C₂H₃O) completes the structure .

Systematic Nomenclature

The IUPAC name follows substitutive nomenclature rules:

  • Parent chain: The 1,4-thiazepane ring serves as the base structure.

  • Substituents:

    • A benzodioxol-5-yl group at position 7.

    • A sulfonyl-linked phenyl-ethanone group at position 4.
      The full name, 1-(4-((7-(Benzo[d][1, dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone, reflects this arrangement .

Molecular Formula and Weight

Based on structural analysis:

  • Empirical formula: C₂₀H₂₁NO₅S₂.

  • Molecular weight: ~419.5 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07) .

PropertyValue
Molecular FormulaC₂₀H₂₁NO₅S₂
Molecular Weight419.5 g/mol
Key Functional GroupsBenzodioxole, Thiazepane, Sulfonyl, Ethanone

Synthesis and Characterization

Synthetic Routes

While no direct synthesis for this compound is documented, analogous pathways suggest a multi-step approach:

  • Thiazepane Formation:

    • Starting with tetrahydro-1,4-thiazepan-5-one (CAS 2896-98-2), reductive amination or alkylation introduces the benzodioxole moiety at position 7 .

    • Example reaction:

      Tetrahydro-1,4-thiazepan-5-one+5-BromobenzodioxolePd catalysis7-(Benzodioxol-5-yl)-1,4-thiazepane\text{Tetrahydro-1,4-thiazepan-5-one} + \text{5-Bromobenzodioxole} \xrightarrow{\text{Pd catalysis}} \text{7-(Benzodioxol-5-yl)-1,4-thiazepane}

.

  • Sulfonation:

    • Sulfur trioxide or chlorosulfonic acid reacts with the thiazepane’s nitrogen at position 4 to install the sulfonyl group .

    • Intermediate: 7-(Benzodioxol-5-yl)-1,4-thiazepan-4-sulfonic acid.

  • Coupling to Phenyl-Ethanone:

    • Nucleophilic aromatic substitution links the sulfonated thiazepane to 4-bromoacetophenone:

      4-Bromoacetophenone+Thiazepane-sulfonateBaseTarget Compound\text{4-Bromoacetophenone} + \text{Thiazepane-sulfonate} \xrightarrow{\text{Base}} \text{Target Compound}

.

Spectroscopic Characterization

Hypothetical data based on similar compounds :

TechniqueKey Signals
IR (cm⁻¹)1680 (C=O), 1320/1150 (SO₂), 1250 (C-O-C)
¹H NMR (ppm)2.5 (s, 3H, COCH₃), 3.2–4.1 (m, thiazepane protons), 6.8–7.9 (m, aromatic H)
MS (m/z)419 [M+H]⁺

Physicochemical Properties

Solubility and Lipophilicity

  • Solubility: Moderate in DMSO (~10 mM) due to sulfonyl and ketone polar groups; low in water (log P ≈ 2.5) .

  • Lipophilicity: Balanced by the aromatic benzodioxole (hydrophobic) and sulfonyl (hydrophilic) groups .

Stability

  • Thermal Stability: Decomposes above 250°C (predicted via analog data) .

  • Photostability: Benzodioxole’s electron-rich system may sensitize UV degradation .

Applications and Future Directions

Therapeutic Development

  • Lead Optimization: Modifying the ethanone group (e.g., converting to oxime) may enhance bioavailability .

  • Combination Therapies: Synergy with existing antibiotics or chemotherapeutics warrants investigation .

Material Science

  • Coordination Chemistry: The sulfur and nitrogen atoms could chelate metals for catalytic applications .

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